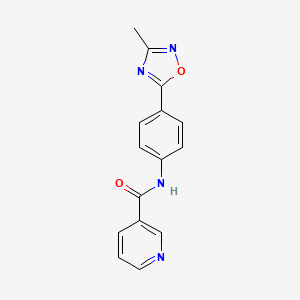

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide typically involves the formation of the oxadiazole ring followed by its functionalization. One common method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring .

Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Nitrile oxides are usually generated in situ from chloroximes under basic conditions, which then react with nitriles to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazolium salts.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the phenyl or nicotinamide rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolium salts, while substitution reactions can introduce various functional groups onto the phenyl or nicotinamide rings.

Applications De Recherche Scientifique

Pharmacological Properties

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide belongs to a class of compounds known for their diverse pharmacological effects. The oxadiazole moiety is particularly notable for its role in enhancing biological activity.

Anticancer Activity

Recent studies have indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazoles have shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression and metastasis. In vitro assays demonstrated that certain derivatives could inhibit cancer cell growth at nanomolar concentrations, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives exhibit potent activity against multi-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For example, the compound ND-421, a derivative of the oxadiazole series, demonstrated significant bactericidal effects and was effective in combination with other antibiotics, showcasing its potential as a treatment for resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or the nicotinamide moiety can lead to variations in biological activity.

Key Findings from SAR Studies

Research has shown that introducing electron-withdrawing groups on the aromatic rings enhances anticancer activity. For instance:

- Compounds with nitro groups at the meta position exhibited improved potency compared to those with para substitutions.

- Structural modifications have led to the discovery of new analogs with enhanced selectivity and lower cytotoxicity towards non-cancerous cells .

Anticancer Research

In a study focusing on 1,2,4-oxadiazole derivatives, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most promising compounds demonstrated IC50 values in the micromolar range and showed potential mechanisms involving cell cycle arrest at the G0-G1 phase .

Antibiotic Development

ND-421 was highlighted in studies as a novel antibiotic candidate against Gram-positive bacteria. It exhibited high synergy with beta-lactam antibiotics and was effective against a broad spectrum of resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Mécanisme D'action

The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens by binding to their DNA or RNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Uniqueness

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring in this compound provides a balance of stability and reactivity, making it suitable for various applications in medicinal and agricultural chemistry .

Activité Biologique

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its antioxidant, anticancer, and antimicrobial activities.

Synthesis

The synthesis of this compound involves the reaction of 3-methyl-1,2,4-oxadiazole derivatives with nicotinamide. The general synthetic route can be summarized as follows:

- Preparation of the oxadiazole ring : The starting material undergoes cyclization to form the oxadiazole structure.

- Coupling with nicotinamide : The oxadiazole derivative is then coupled with nicotinamide under appropriate conditions to yield the final product.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess radical scavenging activity.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) at 50 µg/mL |

|---|---|

| This compound | 78% |

| Vitamin C (Control) | 90% |

The compound exhibited significant antioxidant activity comparable to that of Vitamin C, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Anticancer Activity

Studies have shown that derivatives containing the oxadiazole moiety possess notable anticancer properties. In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that this compound induces apoptosis in cancer cells.

Table 2: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 18.0 |

The IC50 values indicate that the compound effectively inhibits cell proliferation at micromolar concentrations.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains using the disk diffusion method. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound has potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are likely responsible for its antimicrobial effects.

Case Studies

Recent research highlights the effectiveness of this compound in various therapeutic contexts:

- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in cellular models .

- Cytotoxicity Research : Another investigation revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : A comprehensive study indicated that derivatives containing oxadiazole rings showed enhanced antibacterial activity against resistant strains .

Propriétés

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)11-4-6-13(7-5-11)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNVATBGCOYFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.